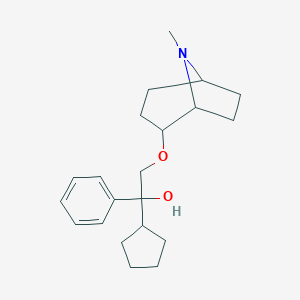
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, commonly known as WF-23, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by inhibiting its reuptake into the presynaptic neuron. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and addiction.
Wirkmechanismus
WF-23 exerts its pharmacological effects by inhibiting the reuptake of dopamine into the presynaptic neuron, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels can result in various biochemical and physiological effects, as discussed below.
Biochemische Und Physiologische Effekte
The increase in dopamine levels caused by WF-23 can result in various biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. For instance, a study by Zhang et al. (2015) showed that WF-23 can improve the motor symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, a study by Gao et al. (2016) demonstrated that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of WF-23 for lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of WF-23 is its limited water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on WF-23, including:
1. Further studies to elucidate the molecular mechanisms underlying the pharmacological effects of WF-23.
2. Development of more water-soluble analogs of WF-23 for in vivo studies.
3. Investigation of the potential therapeutic applications of WF-23 in other neurological disorders, such as schizophrenia and depression.
4. Exploration of the potential use of WF-23 in combination with other drugs for the treatment of addiction.
5. Studies to determine the long-term effects of WF-23 on dopamine function and behavior.
In conclusion, WF-23 is a potent dopamine reuptake inhibitor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake into the presynaptic neuron, leading to an increase in dopamine levels and various biochemical and physiological effects. While WF-23 has some limitations, it remains a useful tool for studying the role of dopamine in various neurological disorders, and future research may lead to the development of more effective analogs with broader therapeutic applications.
Synthesemethoden
The synthesis of WF-23 involves the reaction of 2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)phenylacetic acid with thionyl chloride, followed by reaction with methylamine to yield the final product. This method has been described in detail in a research article published by Xu et al. (2010).
Wissenschaftliche Forschungsanwendungen
WF-23 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, a study by Zhang et al. (2015) demonstrated that WF-23 can improve the symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, another study by Gao et al. (2016) showed that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Eigenschaften
CAS-Nummer |
163526-71-4 |
|---|---|
Produktname |
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane |
Molekularformel |
C21H31NO2 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3 |
InChI-Schlüssel |
JFAVRSZLHCCUEK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Synonyme |
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer 2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane 2alpha-DHET 2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane beta-PCT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






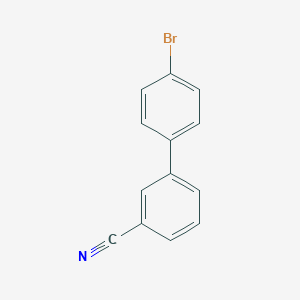

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
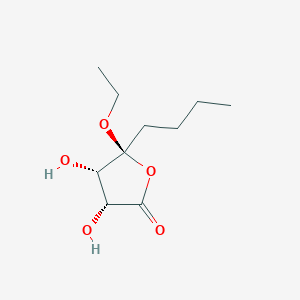
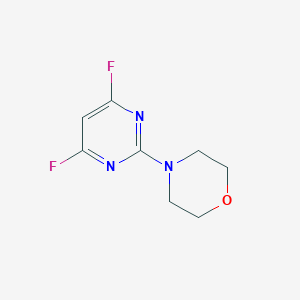
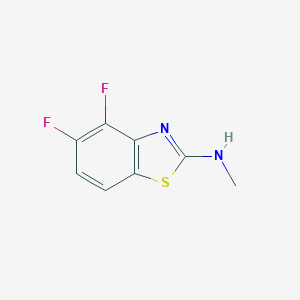
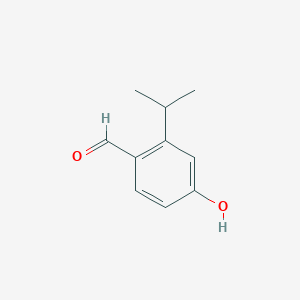
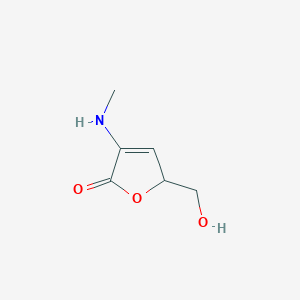
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)